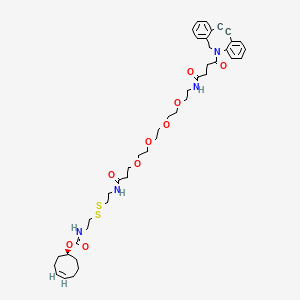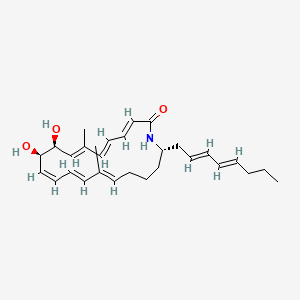
n-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-d3 is a deuterated derivative of N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide. This compound is characterized by the presence of a thiadiazole ring substituted with a chlorine atom and an acetamide group. The deuterium atoms in the acetamide group make it particularly useful in various scientific research applications, especially in studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-d3 typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with chloroacetic acid under acidic conditions.
Chlorination: The thiadiazole ring is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position.
Acetamide Formation: The chlorinated thiadiazole is reacted with deuterated acetic anhydride to form the deuterated acetamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of thiosemicarbazide and chloroacetic acid are reacted in industrial reactors.
Chlorination: Chlorination is carried out in large chlorination units using thionyl chloride or phosphorus pentachloride.
Deuterated Acetamide Formation: The final step involves the reaction of the chlorinated thiadiazole with deuterated acetic anhydride in industrial-scale reactors.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-d3 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Various substituted thiadiazole derivatives.
Oxidation Products: Oxidized thiadiazole derivatives.
Reduction Products: Reduced thiadiazole derivatives.
Hydrolysis Products: Corresponding carboxylic acids.
Scientific Research Applications
N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-d3 has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving isotopic labeling to track metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-d3 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins involved in metabolic pathways.
Pathways Involved: It affects various biochemical pathways, including those related to cell growth and proliferation.
Comparison with Similar Compounds
N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-d3 can be compared with other similar compounds such as:
N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide: The non-deuterated version, which lacks the isotopic labeling.
N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-d2: A similar compound with two deuterium atoms instead of three.
N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-d4: A compound with four deuterium atoms.
Uniqueness
The uniqueness of this compound lies in its isotopic labeling, which makes it particularly useful in studies involving deuterium tracing and metabolic pathway analysis.
Properties
Molecular Formula |
C4H4ClN3OS |
|---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
N-(5-chloro-1,3,4-thiadiazol-2-yl)-2,2,2-trideuterioacetamide |
InChI |
InChI=1S/C4H4ClN3OS/c1-2(9)6-4-8-7-3(5)10-4/h1H3,(H,6,8,9)/i1D3 |
InChI Key |
CKUUONNLVFAZNC-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=NN=C(S1)Cl |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















